(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol
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Overview
Description
(2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a phenyl ring, along with a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, alkyl halides, polar aprotic solvents.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts .
Biology: The compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a potential candidate for drug development. It is studied for its interactions with biological targets, including enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a promising lead compound for drug discovery .
Industry: The compound is used in the production of agrochemicals, where its stability and reactivity contribute to the development of effective pesticides and herbicides. It is also utilized in the manufacture of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The amino and bromo groups contribute to the compound’s reactivity, enabling it to participate in various biochemical reactions .
Comparison with Similar Compounds
(2-Bromo-5-(trifluoromethyl)phenyl)methanol: Similar structure but lacks the amino group, resulting in different reactivity and applications.
(2-Amino-3-(trifluoromethyl)phenyl)methanol:
Uniqueness: (2-Amino-5-bromo-3-(trifluoromethyl)phenyl)methanol stands out due to the presence of all three functional groups (amino, bromo, and trifluoromethyl) on the phenyl ring. This unique combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C8H7BrF3NO |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
[2-amino-5-bromo-3-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7BrF3NO/c9-5-1-4(3-14)7(13)6(2-5)8(10,11)12/h1-2,14H,3,13H2 |
InChI Key |
YNZWAAAGJDLIMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)N)C(F)(F)F)Br |
Origin of Product |
United States |
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